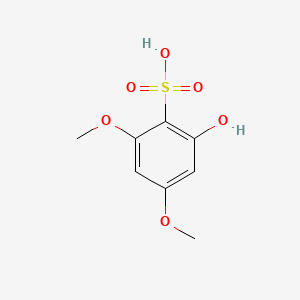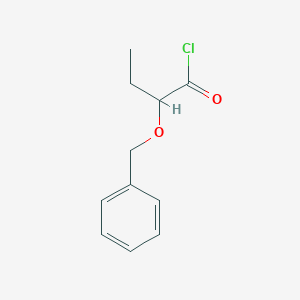
2-(Benzyloxy)butanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)butanoyl chloride is an organic compound characterized by the presence of a benzyloxy group attached to a butanoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Benzyloxy)butanoyl chloride can be synthesized through the reaction of 2-(benzyloxy)butanoic acid with thionyl chloride (SOCl₂). The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of thionyl chloride or other chlorinating agents to convert carboxylic acids into acyl chlorides. The process is typically carried out in a controlled environment to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)butanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-(benzyloxy)butanoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for the synthesis of this compound from 2-(benzyloxy)butanoic acid.
Water: Hydrolyzes the acyl chloride to the corresponding carboxylic acid.
Lithium Aluminum Hydride (LiAlH₄): Reduces the acyl chloride to the corresponding alcohol.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
2-(Benzyloxy)butanoic Acid: Formed through hydrolysis.
2-(Benzyloxy)butanol: Formed through reduction.
Scientific Research Applications
2-(Benzyloxy)butanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and other materials with specific properties.
Biological Studies: Utilized in the modification of biomolecules for research purposes.
Mechanism of Action
The reactivity of 2-(Benzyloxy)butanoyl chloride is primarily due to the presence of the acyl chloride group, which is highly electrophilic. This group readily reacts with nucleophiles, leading to the formation of various derivatives. The benzyloxy group can also participate in reactions, providing additional functionalization options.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: Similar in structure but lacks the butanoyl chain.
Butanoyl Chloride: Similar in structure but lacks the benzyloxy group.
2-(Benzyloxy)acetyl Chloride: Similar in structure but has a shorter carbon chain.
Uniqueness
2-(Benzyloxy)butanoyl chloride is unique due to the combination of the benzyloxy group and the butanoyl chloride moiety. This combination provides distinct reactivity and functionalization options compared to other acyl chlorides.
Properties
CAS No. |
137169-34-7 |
|---|---|
Molecular Formula |
C11H13ClO2 |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
2-phenylmethoxybutanoyl chloride |
InChI |
InChI=1S/C11H13ClO2/c1-2-10(11(12)13)14-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChI Key |
NXIVXFMPYSKULQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)Cl)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


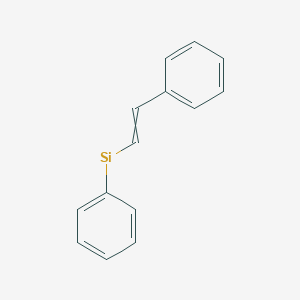
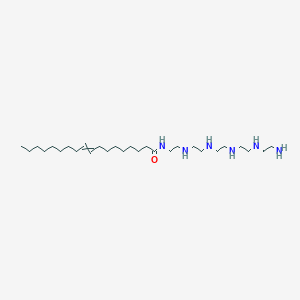
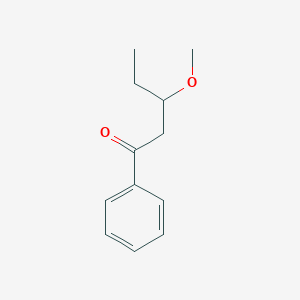
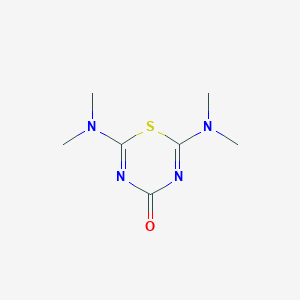
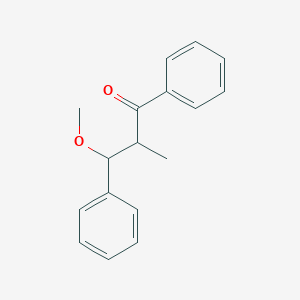
![Acetic acid;[4-(dihydroxymethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B14275605.png)
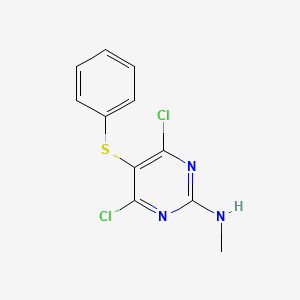
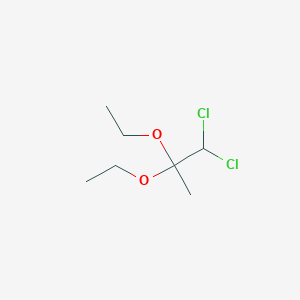
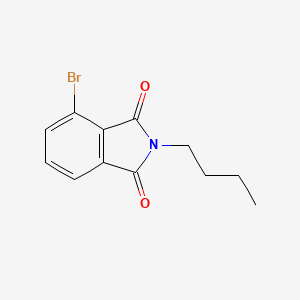
![4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane](/img/structure/B14275624.png)
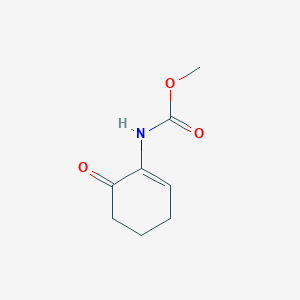
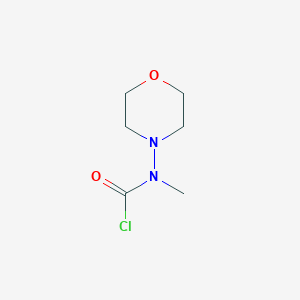
![1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14275639.png)
